molecular formula C9H17B B3166483 1-Bromo-4-propylcyclohexane CAS No. 91175-02-9

1-Bromo-4-propylcyclohexane

Cat. No.: B3166483
CAS No.: 91175-02-9
M. Wt: 205.13 g/mol
InChI Key: KZCKOVSBURQMDH-UHFFFAOYSA-N
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Description

1-Bromo-4-propylcyclohexane is an organic compound with the molecular formula C₉H₁₇Br. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing a ring of carbon atoms. This compound is characterized by a bromine atom attached to the first carbon of a cyclohexane ring, with a propyl group attached to the fourth carbon. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

1-Bromo-4-propylcyclohexane can be synthesized through several methods:

Chemical Reactions Analysis

1-Bromo-4-propylcyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃). The major products formed depend on the nucleophile used.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Scientific Research Applications

1-Bromo-4-propylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-propylcyclohexane in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation, leading to the formation of a double bond in the cyclohexane ring .

Comparison with Similar Compounds

1-Bromo-4-propylcyclohexane can be compared with other similar compounds such as:

    1-Bromo-4-isopropylcyclohexane: This compound has an isopropyl group instead of a propyl group. The presence of the isopropyl group can lead to different reactivity and steric effects.

    1-Bromo-4-methylcyclohexane: This compound has a methyl group instead of a propyl group.

Properties

IUPAC Name

1-bromo-4-propylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-2-3-8-4-6-9(10)7-5-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCKOVSBURQMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555003, DTXSID201304952
Record name 1-Bromo-4-propylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1-Bromo-4-propylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91175-02-9, 187804-80-4
Record name 1-Bromo-4-propylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1-Bromo-4-propylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

142 g (1.0 mol) of 4-propylcyclohexanol (trans-cis form mixture) was given drop addition of 136 g (0.5 mol) of PBr3 while stirring at room temperature, and heated to about 80° C. The reactant was stirred for 1 hour on a 70° C. hot water bath, then cooled to room temperature and poured into ice water to decompose the excess PBr3. The oily layer was taken off, and the water layer was extracted with chloroform, combined with the oily layer and washed with water. The chloroform was removed, and the remaining oily substance was distilled under reduced pressure (b. p. 97° C./14 mmHg) to obtain 180 g (0.88 mol) of 4-propylbromocyclohexane (trans-cis form mixture).
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Synthesis routes and methods III

Procedure details

142 g (1.0 mol) of trans-4-propylcyclohexanol was stirred at room temperature and 136 g (0.5 mol) of PBr3 was added drop-wise. The reaction was exothermic and reached about 80° C. The product of the reaction was stirred over a hot water bath at 70° C. for 1 hour, cooled to room temperature, and poured into ice water to decompose the excess PBr3. The oily layer was separated out and the aqueous layer was extracted with chloroform. The oily layers were combined and washed with water. The chloroform was distilled off the washed mixture. The oily residue was distilled in a vacuum (b.p. 97° C./14 mmHg) to yield 180 g (0.88 mol) of 4-propyl-1-bromocyclohexane.
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142 g
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136 g
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-propylcyclohexane
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1-Bromo-4-propylcyclohexane
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Reactant of Route 4
1-Bromo-4-propylcyclohexane
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1-Bromo-4-propylcyclohexane
Reactant of Route 6
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